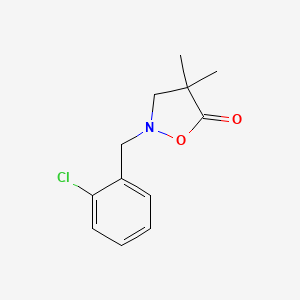
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one is an organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom of the isoxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one typically involves the reaction of 2-chlorobenzylamine with 4,4-dimethyl-2-oxazolidinone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorobenzyl alcohol
- 2-Chlorobenzoic acid
- 4-(2-Chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one
Uniqueness
2-(2-Chlorobenzyl)-4,4-dimethylisoxazolidin-5-one is unique due to its specific isoxazolidinone structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-14(16-11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
IPRVSZLUXHYLPM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(OC1=O)CC2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




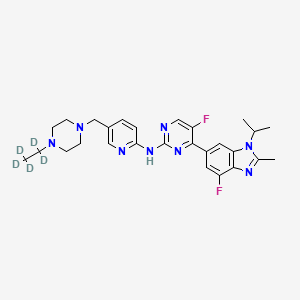
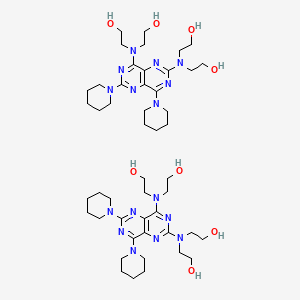
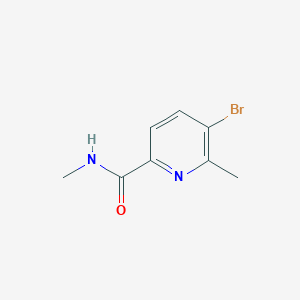

![Benzyl 5-methyl-3-[[[5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoyl]amino]methyl]hexanoate](/img/structure/B13844029.png)
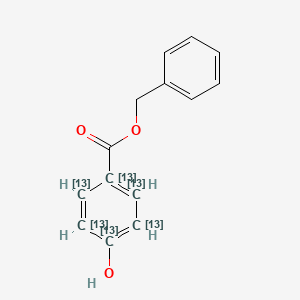
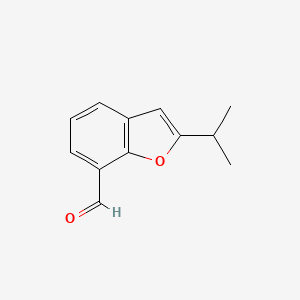
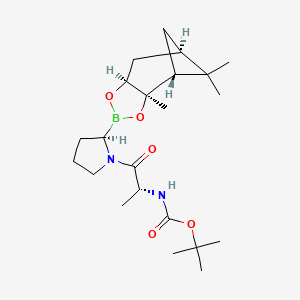

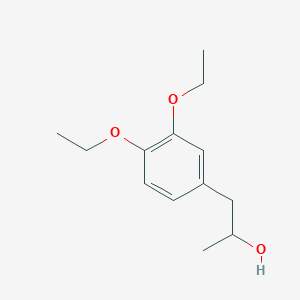

![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
